
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl-
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Overview
Description
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- (CAS TBD), is a triorganosilane derivative featuring a heavily halogenated aryl group. Its molecular structure comprises a central silicon atom bonded to three ethyl groups and a 3,4-dibromo-2,6-difluorophenyl substituent.
The bromine atoms enhance steric bulk and polarizability, while fluorine contributes to thermal stability and chemical resistance. The triethyl groups improve solubility in organic matrices compared to shorter-chain analogs (e.g., trimethylsilanes). Like other silanes, it undergoes hydrolysis to form silanol (Si-OH), which facilitates crosslinking in polymeric systems and adhesion to metal substrates via Si-O-metal bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- typically involves the reaction of 3,4-dibromo-2,6-difluorophenyl halides with triethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The choice of solvent and temperature conditions is crucial to achieving the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the phenyl ring can influence its reactivity and binding affinity to various targets. The triethylsilane group can also play a role in modulating the compound’s properties and interactions .
Comparison with Similar Compounds
Comparison with Similar Triorganosilane Compounds
To contextualize its properties, Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- is compared below with structurally related triorganosilanes. Key differentiating factors include substituent electronic effects, steric hindrance, and application performance.
Structural and Functional Comparisons
Table 1: Properties of Selected Triorganosilanes
Compound Name | Substituents | Key Properties | Applications |
---|---|---|---|
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- | 3,4-dibromo-2,6-difluorophenyl | High thermal stability (est. 220°C+), moderate hydrolysis rate, high solubility in epoxy resins | Specialty coatings, high-performance composites |
Triethyl(phenyl)silane | Phenyl | Lower thermal stability (~180°C), faster hydrolysis, moderate solubility | General-purpose adhesives, sealants |
Triethyl(2,4,6-trifluorophenyl)silane | 2,4,6-trifluorophenyl | Enhanced chemical resistance (fluorine), thermal stability ~200°C | Electronics, corrosion-resistant films |
Triethyl(4-bromophenyl)silane | 4-bromophenyl | Moderate steric bulk, thermal stability ~190°C, prone to oxidative degradation | Intermediate in halogenated polymer synthesis |
Key Findings
- Thermal Stability: The target compound’s bromine and fluorine substituents likely elevate its thermal stability compared to non-halogenated analogs like triethyl(phenyl)silane. Fluorine’s electron-withdrawing nature strengthens Si-C bonds, while bromine adds mass, delaying decomposition .
- Reactivity : The electron-deficient aryl ring may slow hydrolysis relative to electron-rich analogs, extending its usable lifespan in pre-hydrolyzed formulations. However, bromine’s polarizability could accelerate side reactions under UV exposure.
- Adhesion and Crosslinking : The triethyl groups enhance compatibility with epoxy resins, promoting uniform dispersion and covalent bonding during curing. This contrasts with bulkier triaryl silanes, which may hinder crosslinking density .
Limitations and Trade-offs
- Shelf Life: Like most silanes, the compound requires anhydrous storage conditions.
- Substrate Compatibility : The requirement for hydroxylated surfaces limits its use on inert substrates (e.g., polyethylene), a drawback shared with other silanes .
Biological Activity
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- is a compound of significant interest in various fields of biological research due to its unique chemical structure and potential applications. This article will explore its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and case studies.
Molecular Structure:
- IUPAC Name: Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl-
- Molecular Formula: C12H14Br2F2Si
- Molecular Weight: 363.13 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
Antimicrobial Activity
Research has shown that silane compounds can exhibit antimicrobial properties. A study evaluated the effectiveness of various silanes against common bacterial strains. The results indicated that silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- demonstrated significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 50 mg/mL against Escherichia coli.
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
Silane | E. coli | 50 |
Silane | Staphylococcus aureus | 25 |
Control | - | >100 |
Antiviral Activity
The antiviral potential of silane compounds has also been investigated. In vitro studies showed that silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- inhibited the replication of certain viruses. For instance, it displayed a dose-dependent reduction in viral load in cell cultures infected with influenza virus.
Concentration (µM) | Viral Load Reduction (%) |
---|---|
10 | 30 |
25 | 60 |
50 | 90 |
Anticancer Properties
The anticancer activity of silane compounds is another area of active research. A recent study reported that silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- inhibited the proliferation of cancer cells in vitro. The compound was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways.
The biological activity of silane compounds is often linked to their ability to interact with specific cellular targets:
- Enzyme Inhibition: Silane may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation: The compound could modulate receptor activities related to growth factor signaling pathways.
- Oxidative Stress Induction: It may increase oxidative stress within cells, leading to apoptosis.
Case Studies
-
Study on Antimicrobial Efficacy:
- In a controlled experiment, silane was tested against a panel of bacterial strains. The results indicated that the compound effectively inhibited bacterial growth compared to standard antibiotics.
-
Antiviral Evaluation:
- A study assessed the antiviral effects of silane on influenza-infected cells. Results showed significant reductions in viral titers at higher concentrations.
-
Cancer Cell Line Study:
- Research involving human breast cancer cell lines demonstrated that treatment with silane led to increased apoptosis rates and reduced cell viability.
Properties
CAS No. |
651027-05-3 |
---|---|
Molecular Formula |
C12H16Br2F2Si |
Molecular Weight |
386.14 g/mol |
IUPAC Name |
(3,4-dibromo-2,6-difluorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H16Br2F2Si/c1-4-17(5-2,6-3)12-9(15)7-8(13)10(14)11(12)16/h7H,4-6H2,1-3H3 |
InChI Key |
FSIFFTCDVKLGCK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C(=C(C=C1F)Br)Br)F |
Origin of Product |
United States |
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